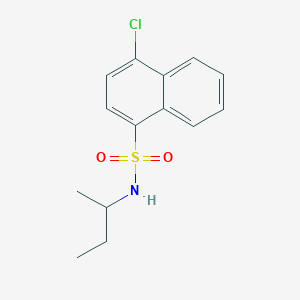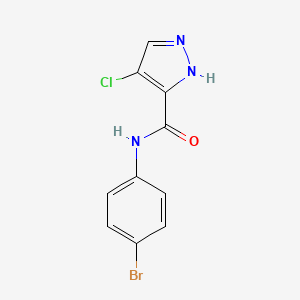
(3-chloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride
説明
(3-chloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride, also known as CTEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (3-chloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation.
In the brain, this compound has been found to reduce oxidative stress and inflammation through the activation of the Nrf2/ARE signaling pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory genes. This compound has been shown to activate Nrf2 and increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit tumor growth in animal models. In the brain, this compound has been found to reduce oxidative stress and inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (3-chloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride in lab experiments is its high yield synthesis method. This compound can be synthesized in high yield using a simple reaction at room temperature. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
One limitation of using this compound in lab experiments is its limited solubility in water. This compound is highly soluble in organic solvents, such as ethanol and dimethyl sulfoxide, but has limited solubility in water. This can limit its use in certain experiments, such as cell culture assays.
将来の方向性
There are several future directions for the study of (3-chloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride. One direction is the development of this compound as a potential drug candidate for the treatment of cancer and neurological disorders. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials.
Another direction is the synthesis of novel compounds using this compound as a building block. This compound has been used in the synthesis of various heterocyclic compounds, but there is potential for the development of new compounds with unique properties and applications.
Finally, the use of this compound in the synthesis of metal-organic frameworks is an area of future research. MOFs have applications in various fields, including gas storage, catalysis, and drug delivery. This compound has been shown to form stable MOFs with various metals, and further studies are needed to investigate their properties and applications.
科学的研究の応用
(3-chloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. It has been employed in the synthesis of benzyl-substituted tetrahydrofurans and other heterocyclic compounds. This compound has also been utilized in the preparation of functionalized resins for solid-phase synthesis.
In material science, this compound has been investigated as a potential ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, catalysis, and drug delivery. This compound has been shown to form stable MOFs with various metals, including copper, zinc, and cobalt.
特性
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12;/h5-6,8,12,16H,2-4,7,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPKJQXQZNLTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)



![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670844.png)
![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)



![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)


